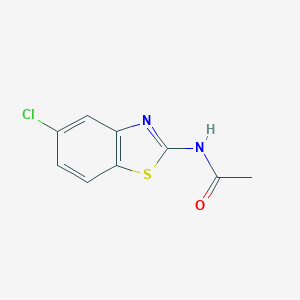
2-(2,4-dichlorophenoxy)-N-(2-methyl-2H-tetrazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(2-methyl-2H-tetrazol-5-yl)propanamide, also known as DCTP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
作用機序
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-methyl-2H-tetrazol-5-yl)propanamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. For example, 2-(2,4-dichlorophenoxy)-N-(2-methyl-2H-tetrazol-5-yl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. 2-(2,4-dichlorophenoxy)-N-(2-methyl-2H-tetrazol-5-yl)propanamide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-(2-methyl-2H-tetrazol-5-yl)propanamide has been shown to have various biochemical and physiological effects, depending on the specific application. In medicine, 2-(2,4-dichlorophenoxy)-N-(2-methyl-2H-tetrazol-5-yl)propanamide has been shown to reduce inflammation, inhibit the growth of cancer cells, and enhance the activity of immune cells. In agriculture, 2-(2,4-dichlorophenoxy)-N-(2-methyl-2H-tetrazol-5-yl)propanamide has been shown to inhibit the growth of weeds by interfering with their metabolic processes. In environmental science, 2-(2,4-dichlorophenoxy)-N-(2-methyl-2H-tetrazol-5-yl)propanamide has been shown to degrade persistent organic pollutants by breaking down their chemical bonds.
実験室実験の利点と制限
One of the main advantages of using 2-(2,4-dichlorophenoxy)-N-(2-methyl-2H-tetrazol-5-yl)propanamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively high cost compared to other chemicals with similar applications. Additionally, the potential toxicity of 2-(2,4-dichlorophenoxy)-N-(2-methyl-2H-tetrazol-5-yl)propanamide requires careful handling and disposal to ensure the safety of researchers and the environment.
将来の方向性
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(2-methyl-2H-tetrazol-5-yl)propanamide. One area of interest is the development of new applications for 2-(2,4-dichlorophenoxy)-N-(2-methyl-2H-tetrazol-5-yl)propanamide in medicine, agriculture, and environmental science. Another area of interest is the optimization of the synthesis method to reduce the cost and increase the yield of 2-(2,4-dichlorophenoxy)-N-(2-methyl-2H-tetrazol-5-yl)propanamide. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-methyl-2H-tetrazol-5-yl)propanamide and its potential toxic effects on humans and the environment.
Conclusion:
In conclusion, 2-(2,4-dichlorophenoxy)-N-(2-methyl-2H-tetrazol-5-yl)propanamide is a chemical compound that has shown significant potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-(2,4-dichlorophenoxy)-N-(2-methyl-2H-tetrazol-5-yl)propanamide is necessary to fully realize its potential in various fields.
合成法
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-methyl-2H-tetrazol-5-yl)propanamide involves the reaction of 2,4-dichlorophenol with 2-methyl-2H-tetrazol-5-ylamine in the presence of propanoyl chloride. The reaction yields 2-(2,4-dichlorophenoxy)-N-(2-methyl-2H-tetrazol-5-yl)propanamide as a white crystalline solid with a purity of over 99%.
科学的研究の応用
2-(2,4-dichlorophenoxy)-N-(2-methyl-2H-tetrazol-5-yl)propanamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 2-(2,4-dichlorophenoxy)-N-(2-methyl-2H-tetrazol-5-yl)propanamide has been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties. In agriculture, 2-(2,4-dichlorophenoxy)-N-(2-methyl-2H-tetrazol-5-yl)propanamide has been used as a herbicide to control the growth of weeds. In environmental science, 2-(2,4-dichlorophenoxy)-N-(2-methyl-2H-tetrazol-5-yl)propanamide has been studied for its potential to degrade persistent organic pollutants in soil and water.
特性
分子式 |
C11H11Cl2N5O2 |
|---|---|
分子量 |
316.14 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)-N-(2-methyltetrazol-5-yl)propanamide |
InChI |
InChI=1S/C11H11Cl2N5O2/c1-6(10(19)14-11-15-17-18(2)16-11)20-9-4-3-7(12)5-8(9)13/h3-6H,1-2H3,(H,14,16,19) |
InChIキー |
OLRSUYCFGQGHAR-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=NN(N=N1)C)OC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CC(C(=O)NC1=NN(N=N1)C)OC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B244103.png)
![2-chloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B244106.png)
![N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244110.png)
![Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B244112.png)
![N-[3-chloro-4-(4-cinnamoyl-1-piperazinyl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B244113.png)
![Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244114.png)
![Ethyl 5-[(4-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244115.png)
![Methyl 5-[(3-bromo-4-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244116.png)

![Ethyl 3-[(4-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B244121.png)
![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide](/img/structure/B244122.png)
![3,4,5-trimethoxy-N-[(3E)-5-methyl-4-oxo-3-(5-propan-2-yl-3H-1,3-benzoxazol-2-ylidene)cyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B244127.png)
![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B244128.png)
![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244129.png)